1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)

Catalog No.
S12522734
CAS No.
M.F
C100H191Cl2N5O54P-
M. Wt
2429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-...

Product Name

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)

IUPAC Name

2-[2-[(E)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethenyl]peroxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate;ethene;methane

Molecular Formula

C100H191Cl2N5O54P-

Molecular Weight

2429.5 g/mol

InChI

InChI=1S/C49H88Cl2N5O54P.25C2H4.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(57)63-41-43(68-45(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-67-111(60,61)66-38-36-53-49(59)62-39-40-65-70-72-74-76-78-80-82-84-86-88-90-92-94-96-98-100-102-104-106-108-110-109-107-105-103-101-99-97-95-93-91-89-87-85-83-81-79-77-75-73-71-69-64-37-35-52-48-55-46(50)54-47(51)56-48;25*1-2;/h35,37,43H,3-34,36,38-42H2,1-2H3,(H,53,59)(H,60,61)(H,52,54,55,56);25*1-2H2;1H4/p-1/b37-35+;;;;;;;;;;;;;;;;;;;;;;;;;;/t43-;;;;;;;;;;;;;;;;;;;;;;;;;;/m1........................../s1

InChI Key

UOOBAWOAHDKZLJ-YDBTUDGBSA-M

Canonical SMILES

C.CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOC=CNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C

Isomeric SMILES

C.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOO/C=C/NC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt), commonly referred to as DSPE-PEG(2000) Cyanur, is a specialized phospholipid conjugate that features a hydrophobic tail derived from distearoyl glycerol and a hydrophilic polyethylene glycol (PEG) moiety. The compound is designed for bioconjugation applications, where it serves as a membrane anchor for proteins, peptides, or other biomolecules. Its structure allows for functionalization under mild conditions, making it suitable for various biological and pharmaceutical applications .

The molecular formula of this compound is C135H265Cl2N6O54P, with an average molecular weight influenced by the polydispersity of the PEG component. It is hygroscopic and sensitive to light, which can affect its stability and handling .

Involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) include:

  • Conjugation Reactions: The cyanur moiety allows for the covalent attachment of biomolecules such as antibodies or peptides through nucleophilic attack on the cyanur ring. This reaction typically occurs under basic conditions and does not require prior modification of the target biomolecule .
  • Hydrolysis: Under certain conditions, the phosphoethanolamine group can undergo hydrolysis, leading to the release of the attached biomolecule, which can be advantageous for controlled drug delivery systems .

This compound exhibits significant biological activity due to its ability to form liposomes and other lipid-based delivery systems. The PEGylation enhances circulation time in biological systems by reducing recognition and clearance by the immune system. Studies have shown that liposomes modified with DSPE-PEG(2000) Cyanur can effectively deliver therapeutic agents while minimizing toxicity and enhancing targeting capabilities .

Additionally, its use in immunoliposomes has been explored for targeting dysfunctional vascular endothelial cells, demonstrating potential in cancer therapy and targeted drug delivery .

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) typically involves:

  • Preparation of Phospholipid Backbone: The distearoyl glycerol backbone is synthesized through standard lipid synthesis techniques.
  • PEGylation: The polyethylene glycol component is introduced via a coupling reaction with an activated cyanur derivative. This step often requires careful control of reaction conditions to ensure high yields and purity.
  • Purification: The final product is purified using methods such as chromatography or precipitation to remove unreacted starting materials and by-products .

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) has several key applications:

  • Drug Delivery Systems: It is widely used in formulating liposomes for targeted drug delivery, enhancing the pharmacokinetics of therapeutic agents.
  • Bioconjugation: The compound facilitates the conjugation of proteins and peptides to lipid membranes without requiring extensive modifications to the biomolecules themselves.
  • Vaccine Development: Its ability to form stable lipid nanoparticles makes it suitable for vaccine formulations that require efficient delivery systems .

Interaction studies involving this compound have focused on its ability to form stable complexes with various biomolecules. Research indicates that DSPE-PEG(2000) Cyanur-modified liposomes can encapsulate drugs effectively while maintaining their structural integrity in biological fluids. Additionally, studies have assessed its interactions with cell membranes, highlighting its potential for enhancing cellular uptake of therapeutic agents .

Several compounds are structurally and functionally similar to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt). Here are some notable examples:

Compound NameStructureUnique Features
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt)Similar backbone with methoxy end groupOften used for long-circulating liposomes due to steric hindrance provided by methoxy group .
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt)Contains amino group instead of cyanurUseful for applications requiring further functionalization via amine chemistry .
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (ammonium salt)Maleimide functionalizedIdeal for thiol-maleimide coupling reactions in bioconjugation applications .

The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] lies in its specific cyanur end group that allows for versatile conjugation under mild conditions without extensive prior modifications of the target molecules. This feature enhances its applicability in various bioconjugation strategies compared to other PEG-lipid conjugates.

Hydrogen Bond Acceptor Count

58

Hydrogen Bond Donor Count

2

Exact Mass

2428.1501628 g/mol

Monoisotopic Mass

2427.1468079 g/mol

Heavy Atom Count

162

Dates

Modify: 2024-08-09

Explore Compound Types